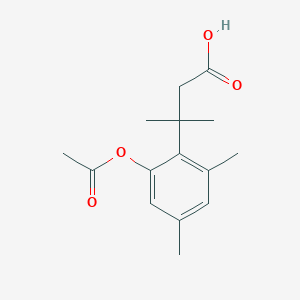

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid

Beschreibung

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid (C₁₉H₂₃NO₆, molecular weight 361.39) is a synthetic aromatic carboxylic acid derivative featuring a substituted phenyl ring with acetoxy and methyl groups at positions 2, 4, and 6, as well as a methylbutyric acid side chain. This compound is primarily utilized as a reactive intermediate in bioconjugation chemistry, particularly in its activated N-hydroxysuccinimide (NHS) ester form (trimethyl lock NHS ester), which facilitates amine-selective coupling reactions in peptide synthesis and protein labeling . Its structural complexity and steric hindrance from the dimethylphenyl group enhance stability in aqueous environments compared to simpler NHS esters.

Eigenschaften

IUPAC Name |

3-(2-acetyloxy-4,6-dimethylphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9-6-10(2)14(12(7-9)19-11(3)16)15(4,5)8-13(17)18/h6-7H,8H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUYOPOSEOEWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)C)C(C)(C)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134098-68-3 | |

| Record name | 134098-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid typically involves the esterification of 2-hydroxy-4,6-dimethylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-Hydroxy-4,6-dimethylphenylacetic acid and acetic acid.

Oxidation: 2-Carboxy-4,6-dimethylphenylacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a prodrug that can be activated by esterases.

Medicine: Investigated for its potential therapeutic effects due to its ability to release active metabolites.

Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid involves the hydrolysis of the ester group by esterases, leading to the release of the active metabolite, 2-hydroxy-4,6-dimethylphenylacetic acid. This metabolite can then interact with various molecular targets and pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

3-Methylbutyric Acid

- Structure : A straight-chain carboxylic acid (C₅H₁₀O₂) lacking aromatic substituents.

- Biological Role : Produced by Staphylococcus aureus via leucine metabolism, contributing to its volatilome .

- Key Differences: The target compound’s acetoxy-dimethylphenyl moiety confers aromaticity and steric bulk, reducing volatility and enhancing chemical stability.

[3-(2-Hydroxy-4,6-dimethylphenyl)-3-methylbutyl] 2,2-Dimethylpropanoate

- Structure: Shares the 3-methylbutyl and dimethylphenyl groups but replaces the acetoxy group with a hydroxy group and substitutes butyric acid with a pivalate (2,2-dimethylpropanoate) ester .

- Functional Comparison :

- The hydroxy group in this compound increases polarity, whereas the acetoxy group in the target compound improves lipophilicity.

- The pivalate ester in this analog enhances metabolic stability but reduces reactivity compared to the NHS ester form of the target compound.

Ethyl 2-Methylbutyrate

- Structure : A short-chain ester (C₇H₁₄O₂) lacking aromaticity.

- Biological Relevance : A volatile organic compound (VOC) emitted by S. aureus during glucose fermentation .

- Key Contrast: Ethyl 2-methylbutyrate is volatile and microbially derived, whereas the target compound is non-volatile and designed for controlled chemical synthesis.

Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores the compound's biological effects, focusing on its antioxidant and antibacterial properties, as well as its implications in cancer research.

The compound is characterized by the presence of an acetoxy group and a dimethylphenyl moiety, contributing to its unique reactivity and biological profile. Understanding these properties is crucial for elucidating its biological mechanisms.

Antioxidant Activity

Antioxidant activity is a significant aspect of this compound's profile. Studies have shown that it exhibits strong free radical scavenging capabilities. For instance, the compound's IC50 values against DPPH and ABTS assays are critical indicators of its antioxidant potential.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (DPPH) | IC50 (ABTS) |

|---|---|---|

| 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid | 0.065 mg/mL | 0.052 mg/mL |

| Ascorbic Acid | 0.022 mg/mL | 0.019 mg/mL |

| BHA | 0.015 mg/mL | 0.022 mg/mL |

The results indicate that while the compound demonstrates significant antioxidant activity, it is less potent than ascorbic acid and BHA in these assays .

Antibacterial Activity

The antibacterial efficacy of 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid has been evaluated against various bacterial strains. The mechanism involves disrupting bacterial respiratory chain dehydrogenase activity, which is essential for energy production in bacteria.

Table 2: Antibacterial Activity Overview

| Bacterial Strain | MIC (mg/mL) | Effect on Respiratory Chain Dehydrogenase |

|---|---|---|

| Staphylococcus aureus | 0.5 | Significant inhibition |

| Escherichia coli | 1.0 | Moderate inhibition |

| Pseudomonas aeruginosa | 1.5 | Minimal inhibition |

The compound exhibited a stronger effect on Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action .

Case Studies

Recent studies have highlighted the potential of this compound in cancer research. Notably, it has been investigated for its inhibitory effects on various cancer cell lines, including breast and cervical cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that the compound significantly inhibited cell growth with a GI50 value of approximately 5 µM. In contrast, HeLa cells showed a higher GI50 value of around 10 µM, indicating varying sensitivity among different cell types .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The ability to scavenge free radicals reduces oxidative stress, which is linked to various diseases.

- Antibacterial Mechanism : By disrupting energy production pathways in bacteria, the compound inhibits their growth and viability.

- Anticancer Mechanism : The selective inhibition of cancer cell proliferation suggests potential therapeutic applications in oncology.

Q & A

Q. What is the primary application of 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid N-succinimidyl ester in bioconjugation?

The compound is a Trimethyl Lock NHS ester, widely used to activate carboxylic acids for forming stable amide bonds with primary amines (e.g., lysine residues in proteins). Its steric and electronic properties enhance reaction specificity, making it ideal for controlled drug delivery systems or targeted probe conjugation. The acetoxy group increases electrophilicity, while the methyl groups stabilize intermediates .

Q. What are the key structural features influencing its reactivity and stability?

The molecule contains:

- A 2-acetoxy group (electron-withdrawing), enhancing electrophilicity of the NHS ester.

- 4,6-dimethylphenyl substituents , providing steric hindrance to reduce premature hydrolysis.

- A trimethyl lock system, which stabilizes the ester under storage conditions but allows controlled release upon hydrolysis. These features necessitate storage at ≤ -20°C in anhydrous solvents (e.g., DMF) to minimize degradation .

Q. What synthetic strategies are reported for derivatives of this compound?

While direct synthesis protocols are not detailed in the evidence, analogous methods for aryl-substituted butyric acids involve:

- Lewis acid-catalyzed condensation (e.g., ZrCl₄/ZnI₂) for aryl-alkyl bond formation, as seen in furan derivatives .

- NHS esterification via carbodiimide coupling (e.g., EDC/NHS) of the parent acid with N-hydroxysuccinimide under anhydrous conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent premature hydrolysis of the NHS ester during bioconjugation?

Key parameters:

- pH : Maintain slightly acidic to neutral conditions (pH 6.5–7.5) to balance amine nucleophilicity and ester stability.

- Solvent : Use aprotic solvents (e.g., DMSO, DMF) to minimize water-induced hydrolysis.

- Temperature : Conduct reactions at 4°C for temperature-sensitive biomolecules. Validate stability via HPLC monitoring of ester degradation byproducts (e.g., free acid) .

Q. How can contradictions in reported stability data be resolved?

Discrepancies in shelf-life or reactivity may arise from:

- Purity variations : Use TLC or HPLC to confirm ≥95% purity (as in product B3295) .

- Storage conditions : Compare degradation rates in desiccated vs. humid environments using accelerated stability testing (e.g., 40°C/75% RH for 1 month).

- Analytical method sensitivity : Employ LC-MS to detect trace hydrolysis products .

Q. What analytical methods validate successful conjugation of this NHS ester to target biomolecules?

- Mass spectrometry (MS) : Confirm molecular weight shifts (e.g., +361.39 Da for the ester moiety).

- NMR spectroscopy : Detect loss of NHS proton signals (δ 2.8–3.0 ppm) post-conjugation.

- Fluorescence quenching : If labeled, monitor Förster resonance energy transfer (FRET) upon binding .

Q. What is the mechanistic role of the 2-acetoxy and 4,6-dimethylphenyl substituents in stability?

Q. How does this NHS ester compare to other trimethyl lock systems in controlled release applications?

Comparative studies should assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.